2-Chloro-4-hydroxypyridine
Overview
Description
2-Chloro-4-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fourth position on the pyridine ring. This compound is commonly used as a building block in various organic synthesis reactions due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Chloro-4-hydroxypyridine is primarily used as a biochemical reagent in laboratory settings It’s known to cause skin and eye irritation, and may cause respiratory irritation , suggesting that it interacts with proteins or receptors in these tissues.
Mode of Action
As a biochemical reagent, it’s likely used to synthesize other compounds or to participate in chemical reactions . Its interactions with its targets, therefore, would depend on the specific context of its use.
Pharmacokinetics
It’s soluble in methanol , which suggests it could be absorbed in the body if ingested or applied topically.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a biochemical reagent, its effects would likely depend on the specific context of its use. It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It’s also important to avoid dust formation and protect the compound from moisture . These precautions suggest that the compound’s stability, efficacy, and mode of action could be affected by factors such as temperature, humidity, and exposure to air.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-hydroxypyridine plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. This modulation can lead to changes in gene expression, affecting the production of proteins that are critical for cell function . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to downstream effects on gene expression, as the activity of transcription factors and other regulatory proteins is modulated .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable at room temperature but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites in the cell . The interaction with cofactors such as NADPH is also crucial for the metabolic activity of this compound, as it provides the necessary reducing equivalents for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments . The compound can accumulate in certain tissues, depending on the expression levels of transporters and binding proteins, which can influence its biological activity and toxicity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The activity and function of this compound can vary depending on its localization, as it interacts with different biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can affect metabolic processes by influencing the activity of mitochondrial enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydroxypyridine can be synthesized through several methods. One common method involves the reaction of chloroform and pyridine, resulting in the formation of this compound . Another synthetic route involves the use of 4-amino-2-chloropyridine as a starting material, which undergoes a series of reactions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using pyridine and chloroform under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with copper metal under dehydrogenative conditions to form monochloropyridine.
Oxidation Reactions: It can react with tribromide to form tribromopyridine.
Addition Reactions: It reacts with graphene oxide to form hydroxypyridinium bromide.
Common Reagents and Conditions:
Copper Metal: Used in dehydrogenative conditions for substitution reactions.
Tribromide: Used in oxidation reactions to form tribromopyridine.
Graphene Oxide: Used in addition reactions to form hydroxypyridinium bromide.
Major Products Formed:
Monochloropyridine: Formed from substitution reactions with copper metal.
Tribromopyridine: Formed from oxidation reactions with tribromide.
Hydroxypyridinium Bromide: Formed from addition reactions with graphene oxide.
Scientific Research Applications
2-Chloro-4-hydroxypyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar chemical properties.
4-Chloro-2-hydroxypyridine: Another chlorinated pyridine derivative with a hydroxyl group at the second position.
2-Chloro-3-hydroxypyridine: A compound with a chlorine atom at the second position and a hydroxyl group at the third position.
Uniqueness: 2-Chloro-4-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other chlorinated pyridine derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-chloro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHFOMFHUQAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938117 | |
Record name | 2-Chloropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17368-12-6, 17228-67-0 | |
Record name | 2-Chloro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17368-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloropyridin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017368126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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